molecular formula C13H19N3O B1468437 2-(3-aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide CAS No. 1456361-26-4

2-(3-aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide

Cat. No. B1468437
CAS RN: 1456361-26-4
M. Wt: 233.31 g/mol
InChI Key: HLPIJSFAGDASBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide, or 3-MPPA, is a novel synthetic compound with a variety of applications in the scientific research field. It is a small molecule that can be used in a variety of biological processes and has potential to be used in a variety of drug development processes. 3-MPPA has been studied extensively in the past few years and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

3-MPPA has a variety of scientific research applications, including its use as a chemical probe in drug discovery. It has been used to study the effects of various drugs on the human body, as well as the effects of certain drugs on specific proteins. 3-MPPA has also been used in the study of enzyme inhibition, as well as in the study of neurotransmitter receptors. In addition, 3-MPPA has been used in the study of pain pathways and the study of cancer.

Mechanism of Action

The mechanism of action of 3-MPPA is not fully understood. However, it is believed to act as an agonist at certain neurotransmitter receptors, such as the serotonin 5-HT2A receptor. It is also believed to act as an antagonist at certain other receptors, such as the dopamine D2 receptor. In addition, 3-MPPA has been found to inhibit certain enzymes, such as monoamine oxidase A and B.
Biochemical and Physiological Effects
3-MPPA has a variety of biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which can lead to increased levels of happiness and well-being. It has also been found to increase the production of dopamine, which can lead to increased levels of motivation and pleasure. In addition, 3-MPPA has been found to increase the production of norepinephrine, which can lead to increased levels of alertness and focus.

Advantages and Limitations for Lab Experiments

3-MPPA has a number of advantages and limitations for laboratory experiments. One of the main advantages of using 3-MPPA is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 3-MPPA has a variety of biochemical and physiological effects that make it useful for a variety of scientific research applications. However, 3-MPPA has a number of limitations, including its relatively short half-life and its potential for toxicity.

Future Directions

There are a number of potential future directions for 3-MPPA. One potential future direction is the development of new drugs that utilize 3-MPPA as an active ingredient. Another potential future direction is the development of new chemical probes that utilize 3-MPPA as a starting point. Additionally, 3-MPPA could be used to develop new therapies for a variety of conditions, such as depression, anxiety, and chronic pain. Finally, 3-MPPA could be used to study the effects of certain drugs on specific proteins and enzymes, as well as to study the effects of certain drugs on the human body.

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-3-2-4-12(7-10)15-13(17)9-16-6-5-11(14)8-16/h2-4,7,11H,5-6,8-9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPIJSFAGDASBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(3-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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